2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide
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Overview
Description
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group, an acetamide group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide typically involves the reaction of 2-chloro-4-nitrophenyl acetamide with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and a solvent like tetrahydrofuran . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and zinc in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
Azoxystrobin: Another fungicide with a different mechanism of action but similar applications.
Uniqueness
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
CAS No. |
650628-86-7 |
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Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,13,14) |
InChI Key |
NYKAUQGZSHXIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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